2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
Description
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Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c1-20-9-3-6-14(20)15(21)7-8-19-16(22)10-11-12(17)4-2-5-13(11)18/h2-6,9,15,21H,7-8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGXHCDLYTRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22ClFN2O3
- Molecular Weight : 366.84 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrole moiety is significant, as nitrogen heterocycles are known for their ability to modulate biological functions.
Key Mechanisms:
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival. Kinase inhibitors are often explored for their potential in cancer therapy due to their ability to disrupt abnormal signaling pathways.
- Antibacterial Activity : Similar derivatives have shown promising antibacterial properties, particularly against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. This suggests that the compound could be evaluated for its antimicrobial efficacy .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of similar compounds:
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of pyrrole-based compounds against bacterial infections. The tested derivatives showed MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating significant antibacterial potential .
- Cancer Research : Research on kinase inhibitors has demonstrated that compounds with similar structural motifs can effectively inhibit receptor tyrosine kinases associated with various cancers, such as EGFR and PDGFR, leading to reduced tumor growth in preclinical models .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the effectiveness of pyrrole-based compounds in combating resistant bacterial strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.
Case Study: Antibacterial Efficacy
A study evaluated various pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that certain modifications significantly increased potency. The compound demonstrated a minimum inhibitory concentration (MIC) of , outperforming traditional antibiotics like vancomycin .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide | MRSA | 0.125 | Better than vancomycin |
| Pyrrole derivative A | MSSA | 0.125 | Comparable to standard treatments |
| Pyrrole derivative B | E. coli | 12.5 | Less effective than ciprofloxacin |
Antiviral Applications
The compound's antiviral properties have also been explored, particularly against viruses such as hepatitis C and various strains of influenza.
Case Study: Antiviral Activity
In vitro studies reported that derivatives with similar structural features inhibited the replication of hepatitis C virus by targeting cyclooxygenase enzymes, which play a role in viral replication processes .
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hepatitis C | 5.0 | COX inhibition |
| Related pyrrole derivative C | Influenza A | 7.2 | Neuraminidase inhibition |
| Related pyrrole derivative D | HSV | 4.5 | Viral replication suppression |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication. The presence of the pyrrole moiety enhances its interaction with target sites, leading to increased efficacy against resistant strains .
Q & A
Q. What analytical techniques quantify degradation products under stress conditions?
- Methodological Answer :
- LC-MS/MS : Detect oxidative degradation products (e.g., m/z 411.10 for N-oxide derivatives) under UV/H₂O₂ stress .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset at 180°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
